1,5-Naphthyridine-3-carboxylic acid
Overview
Description
1,5-Naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-3-carboxylic acid can be synthesized through various methods. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization . Another method involves the condensation reaction of 3-aminopyridine with diethyl oxalate, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized naphthyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1,5-Naphthyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to DNA and interfere with the synthesis of RNA and proteins, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with similar structural features but different biological activities.
2,6-Naphthyridine: A compound with a different arrangement of nitrogen atoms in the ring system.
Quinolines: Compounds with a similar fused ring system but containing only one nitrogen atom.
Uniqueness
1,5-Naphthyridine-3-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and carboxylic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,5-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIFRKKQXKCKQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595388 | |
Record name | 1,5-Naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90418-64-7 | |
Record name | 1,5-Naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-naphthyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1,5-Naphthyridine-3-carboxylic acid derivatives interact with their target and what are the downstream effects?
A: Research suggests that certain this compound derivatives show promise as inhibitors of the enzyme CrtM (dehydrosqualene synthase) in Staphylococcus aureus. [] CrtM catalyzes the first step in the biosynthetic pathway of staphyloxanthin (STX), a pigment that contributes to the bacterium's virulence by protecting it from the host's immune system. By inhibiting CrtM, these compounds could potentially hinder STX production, weakening the bacterium's defenses and increasing its susceptibility to immune system attacks. []
Q2: Can you provide information on the Structure-Activity Relationship (SAR) of this compound derivatives and how structural modifications impact their activity?
A: While specific SAR data is limited in the provided research, one study investigated napthyridine derivatives, including 6-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid. [] This compound demonstrated favorable drug-like properties, pharmacokinetics, and a good toxicity profile through computational analysis. This suggests that modifications at the 3-carboxylic acid position and substitutions on the napthyridine core can significantly influence the compound's overall properties and potential as an antibacterial agent. Further research exploring various substituents and their effects on CrtM inhibition and other biological activities is crucial for optimizing the structure of this compound derivatives for therapeutic applications.
Q3: What computational chemistry and modeling techniques have been employed to study these compounds?
A: Researchers have used a combination of molecular modeling techniques to investigate this compound derivatives. Molecular docking studies helped predict binding affinities to the CrtM target. [] Further analysis involved quantum mechanical calculations and molecular dynamics (MD) simulations to assess the stability of the formed complexes and predict the compounds' behavior within a biological system. [] These computational approaches offer valuable insights into the molecular interactions between these compounds and their target, providing guidance for further structural optimization and drug development.
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